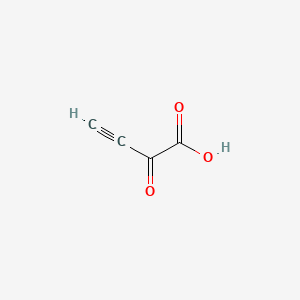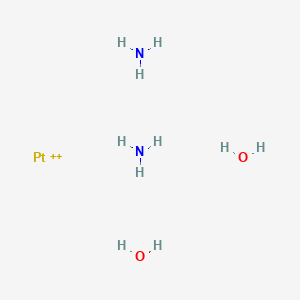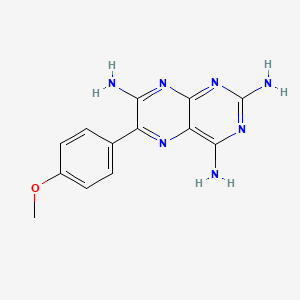
Phenprobamat
Übersicht
Beschreibung
Phenprobamate, known chemically as 3-phenylpropylcarbamate, is a centrally acting skeletal muscle relaxant. It exhibits additional sedative and anticonvulsant effects.
Wissenschaftliche Forschungsanwendungen
Phenprobamat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Skelettmuskelrelaxantien zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf das zentrale Nervensystem und die Muskelrelaxation.
Medizin: Wird zur Behandlung von Muskelkrämpfen, Angstzuständen und als Adjuvans in der Anästhesie eingesetzt.
Industrie: Wird in der Formulierung von Arzneimitteln und als Referenzstandard in der analytischen Chemie verwendet.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es auf die Gamma-Aminobuttersäure-(GABA)-Rezeptoren im zentralen Nervensystem wirkt. Es verstärkt die inhibitorischen Wirkungen von GABA, was zu Muskelrelaxation und Sedierung führt. Zu den molekularen Zielstrukturen gehören GABA_A-Rezeptoren, und die beteiligten Signalwege beziehen sich auf die Modulation der synaptischen Transmission .
Wirkmechanismus
Target of Action
Phenprobamate is a centrally acting skeletal muscle relaxant . It has additional sedative and anticonvulsant effects .
Mode of Action
It is believed to be similar to that of meprobamate . It may increase the central nervous system depressant (CNS depressant) activities of certain substances .
Biochemical Pathways
Given its central nervous system depressant activity, it likely interacts with neurotransmitter systems in the brain .
Pharmacokinetics
Phenprobamate is metabolized by oxidative degradation of the carbamate group and ortho-hydroxylation of the benzene ring . It is eliminated in urine by the kidneys . The elimination half-life is between 5-8 hours .
Result of Action
Phenprobamate’s action results in muscle relaxation, sedation, and anticonvulsant effects . It is indicated in the treatment of pain caused by muscle spasms .
Action Environment
It is worth noting that the drug’s effects can be enhanced and prolonged in the presence of narcotic drugs
Biochemische Analyse
Biochemical Properties
Phenprobamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is metabolized by oxidative degradation of the carbamate group and ortho-hydroxylation of the benzene ring . The primary enzymes involved in its metabolism are likely cytochrome P450 enzymes, which facilitate these oxidative processes. Phenprobamate also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission .
Cellular Effects
Phenprobamate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, particularly those involving GABA receptors . This modulation leads to increased inhibitory neurotransmission, resulting in muscle relaxation and sedation. Phenprobamate also impacts gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor expression . Additionally, it affects cellular metabolism by influencing the activity of enzymes involved in neurotransmitter degradation .
Molecular Mechanism
The molecular mechanism of action of phenprobamate involves its binding interactions with GABA receptors. By binding to these receptors, phenprobamate enhances their inhibitory effects, leading to increased chloride ion influx and hyperpolarization of neurons . This results in reduced neuronal excitability and muscle relaxation. Phenprobamate also inhibits the activity of certain enzymes involved in neurotransmitter synthesis, further contributing to its sedative and muscle relaxant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenprobamate change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that phenprobamate can have sustained effects on cellular function, including prolonged muscle relaxation and sedation . Its effects may diminish over time due to metabolic degradation and the development of tolerance .
Dosage Effects in Animal Models
The effects of phenprobamate vary with different dosages in animal models. At low doses, it produces mild muscle relaxation and sedation . As the dosage increases, these effects become more pronounced, with higher doses leading to significant muscle relaxation, sedation, and anticonvulsant effects . At very high doses, phenprobamate can cause toxic effects, including respiratory depression and impaired motor coordination .
Metabolic Pathways
Phenprobamate is involved in several metabolic pathways, primarily those related to its oxidative degradation. The compound is metabolized by cytochrome P450 enzymes, which facilitate the oxidation of the carbamate group and ortho-hydroxylation of the benzene ring . These metabolic processes result in the formation of various metabolites, which are then excreted in the urine by the kidneys . Phenprobamate’s metabolism can also affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound .
Transport and Distribution
Phenprobamate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . Phenprobamate’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its central effects .
Subcellular Localization
The subcellular localization of phenprobamate is primarily within the cytoplasm and the endoplasmic reticulum . It can also accumulate in the mitochondria, where it may influence mitochondrial function and energy metabolism . Phenprobamate’s activity and function are affected by its localization, with its central effects being mediated by its interactions with GABA receptors in the neuronal cell membrane . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenprobamate can be synthesized through the reaction of phenylpropylamine with phosgene, followed by the addition of ammonia. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, phenprobamate is produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phenprobamat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Carbamoylgruppe kann oxidativ abgebaut werden.
Hydroxylierung: Der Benzolring kann einer ortho-Hydroxylierung unterliegen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Hydroxylierung: Katalysatoren wie Cytochrom-P450-Enzyme sind typischerweise in biologischen Systemen beteiligt.
Hauptprodukte:
Oxidation: Das Hauptprodukt ist die entsprechende Carbonsäure.
Hydroxylierung: Das Hauptprodukt ist das ortho-hydroxylierte Derivat von this compound.
Vergleich Mit ähnlichen Verbindungen
Phenprobamat ähnelt anderen zentral wirksamen Muskelrelaxantien wie Meprobamat und Carisoprodol. Es ist einzigartig in seinem spezifischen pharmakokinetischen Profil und seiner Kombination aus Muskelrelaxans-, Sedativ- und Antikonvulsiva-Eigenschaften.
Ähnliche Verbindungen:
Meprobamat: Ähnlicher Wirkmechanismus, aber unterschiedliche Pharmakokinetik.
Carisoprodol: Wird zu Meprobamat metabolisiert und teilt ähnliche Wirkungen, jedoch mit einem anderen Stoffwechselweg.
Methocarbamol: Ein weiteres Muskelrelaxans mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Anwendungen
Die einzigartige Kombination von Eigenschaften von this compound macht es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.
Eigenschaften
IUPAC Name |
3-phenylpropyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMYKONBWHRPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046464 | |
| Record name | Phenprobamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-31-4 | |
| Record name | Phenprobamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenprobamate [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenprobamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13354 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenprobamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenprobamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenprobamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenprobamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenprobamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENPROBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJZ473TPS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(2S,3S,4R,6R,8S,9R,10S,11S,14S,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,11,15,17-heptol](/img/structure/B1216073.png)
